2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, a heterocyclic scaffold widely explored in medicinal chemistry due to its structural resemblance to purines and pyrimidines, enabling interactions with biological targets such as kinases and enzymes . The molecule features:
- A sulfanyl (-S-) linker at position 2, connecting to an acetamide group.
- An N-(3-chloro-2-methylphenyl)acetamide moiety, where the chloro and methyl groups likely influence steric and electronic properties, impacting bioavailability and target affinity.
While direct biological data for this compound is absent in the provided evidence, analogous thienopyrimidinone derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-14-16(23)8-5-9-17(14)24-19(27)13-30-22-25-18-10-11-29-20(18)21(28)26(22)12-15-6-3-2-4-7-15/h2-11H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVFTSKJPQWWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the benzyl and acetamide groups. Key steps may include:
Cyclization: Formation of the thieno[3,2-d]pyrimidine ring through cyclization reactions.
Substitution: Introduction of the benzyl group via nucleophilic substitution.
Acylation: Attachment of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thieno[3,2-d]pyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding alcohols.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations:
Core Modifications: The pyrido-thieno[3,2-d]pyrimidine core in introduces an additional nitrogen, altering electronic properties compared to the simpler thienopyrimidinone.
Substituent Effects :
- R1 (Position 3) : Benzyl (target) vs. alkyl (e.g., butyl in ) groups modulate steric bulk and lipophilicity. The 2-methylpropyl group in may enhance metabolic stability compared to benzyl.
- R2 (Acetamide) : The 3-chloro-2-methylphenyl group (target) combines steric hindrance (methyl) and electron-withdrawing effects (Cl), whereas 3-chloro-4-methoxyphenyl () adds a polar methoxy group, improving solubility.
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide belongs to the thieno[3,2-d]pyrimidine class, characterized by a unique structure that includes a thieno ring fused with a pyrimidine moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 451.56 g/mol. The structural features include:
- Thieno[3,2-d]pyrimidine core : A fused heterocyclic structure containing sulfur and nitrogen.
- Sulfanyl group : Enhances the reactivity and potential interactions with biological targets.
- Chloro-substituted phenyl acetamide : Contributes to the compound's lipophilicity and solubility.
Biological Activity
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit diverse biological activities, including:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thieno[3,2-d]pyrimidines. For instance:
- Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of hydrophobic substituents often enhances antibacterial activity due to improved membrane penetration .
Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have been investigated for their anticancer potential:
- A study reported that derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by structural modifications:
- Substituents at specific positions on the thieno-pyrimidine core can dramatically alter potency and selectivity for biological targets. For example, the introduction of halogen atoms or alkyl groups has been associated with increased activity .
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited MIC values lower than standard antibiotics against resistant bacterial strains .
- Cytotoxicity Assays : A series of synthesized derivatives were screened for cytotoxic effects on cancer cell lines. Results indicated that certain substitutions led to enhanced apoptosis rates compared to controls .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one | Contains benzimidazole moiety | Antimicrobial |
| 4-Oxo-thieno[3,2-d]pyrimidin derivatives | Lacks sulfanyl group | Anticancer |
| N-(aryl)acetamides | Simple aromatic substitutions | Varies widely; some exhibit anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
